6-(1-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be based on the triazine ring, with the bromoethyl and 4-methylphenyl groups attached at the appropriate positions. The presence of these groups would influence the physical and chemical properties of the compound .Chemical Reactions Analysis
Triazine derivatives are known to undergo a variety of chemical reactions, including substitutions and additions. The bromoethyl and 4-methylphenyl groups could also participate in reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the bromoethyl and 4-methylphenyl groups. For example, the bromine atom in the bromoethyl group is quite electronegative, which could influence the compound’s reactivity .Scientific Research Applications
Novel Surfactants and Lubricity Improvers
A study by Singh et al. (2016) focused on the synthesis of novel triazine Schiff base-based cationic gemini surfactants. These surfactants, derived from triazine compounds similar to 6-(1-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine, were evaluated as antiwear, antifriction, and anticorrosive additives in polyol lube base oil, showcasing their potential in industrial lubrication and maintenance applications (Singh et al., 2016).
Polymer Science
Li et al. (2017) explored the solubility, electrochemical behavior, and thermal stability of polyimides synthesized from triazine-based diamines, including ones structurally related to 6-(1-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine. These polyimides demonstrated excellent solubility in polar aprotic solvents and superior thermal stability, indicating their utility in the development of advanced polymeric materials (Li et al., 2017).
Supramolecular Chemistry
Duong et al. (2011) investigated the chelation properties of triazine derivatives, aiming to create metallotectons for engineering hydrogen-bonded crystals. Their work demonstrated the utility of triazine compounds in the design of predictable structures held together by multiple coordinative interactions and hydrogen bonds, highlighting the role of triazine-based molecules in supramolecular architecture (Duong et al., 2011).
Environmental Microbiology
Cook and Hütter (1982) discovered bacteria capable of utilizing s-triazine herbicides, such as prometryne and ametryne, as sole sulfur sources for growth. This finding underscores the environmental significance of triazine derivatives in bioremediation and the microbial degradation of herbicide pollutants (Cook & Hütter, 1982).
Chemical Synthesis
Junaid et al. (2019) developed an effective one-pot synthesis method for 6, N2-diaryl-1,3,5-triazine-2,4-diamines, using a process involving initial condensation followed by Dimroth rearrangement and dehydrogenative aromatization. This method facilitates the creation of a diverse library of compounds, including those related to 6-(1-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine, for potential applications in medicinal chemistry and materials science (Junaid et al., 2019).
Future Directions
properties
IUPAC Name |
6-(1-bromoethyl)-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN5/c1-7-3-5-9(6-4-7)15-12-17-10(8(2)13)16-11(14)18-12/h3-6,8H,1-2H3,(H3,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEMJECVQLEGJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)C(C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine |
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